molecular formula C37H35N3O11S B1434725 1-(2'-Deoxy-5'-O-DMT-3'-O-nitrophenylsulphonyl-b-D-lyxofuranosyl)thymine CAS No. 444717-20-8

1-(2'-Deoxy-5'-O-DMT-3'-O-nitrophenylsulphonyl-b-D-lyxofuranosyl)thymine

Cat. No.: B1434725
CAS No.: 444717-20-8
M. Wt: 729.8 g/mol
InChI Key: CHRQCXVIPTUAFE-JBIUIVRGSA-N
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Description

1-(2’-Deoxy-5’-O-DMT-3’-O-nitrophenylsulphonyl-b-D-lyxofuranosyl)thymine is a synthetic nucleoside used primarily as an activator of phosphoramidites. This compound has shown activity against cancer cells and viruses, making it a valuable tool in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2’-Deoxy-5’-O-DMT-3’-O-nitrophenylsulphonyl-b-D-lyxofuranosyl)thymine involves multiple steps. The starting material is typically a protected nucleoside, which undergoes a series of reactions including protection, nitration, and sulphonylation. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

1-(2’-Deoxy-5’-O-DMT-3’-O-nitrophenylsulphonyl-b-D-lyxofuranosyl)thymine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can yield a variety of products depending on the nucleophile or electrophile used .

Scientific Research Applications

1-(2’-Deoxy-5’-O-DMT-3’-O-nitrophenylsulphonyl-b-D-lyxofuranosyl)thymine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2’-Deoxy-5’-O-DMT-3’-O-nitrophenylsulphonyl-b-D-lyxofuranosyl)thymine involves its role as an activator of phosphoramidites. This activation facilitates the formation of phosphodiester bonds, which are crucial in the synthesis of oligonucleotides. The compound’s activity against cancer cells and viruses is thought to involve interference with nucleic acid synthesis and function, although the exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2’-Deoxy-5’-O-DMT-3’-O-nitrophenylsulphonyl-b-D-ribofuranosyl)thymine
  • 1-(2’-Deoxy-5’-O-DMT-3’-O-nitrophenylsulphonyl-b-D-arabinofuranosyl)thymine

Uniqueness

1-(2’-Deoxy-5’-O-DMT-3’-O-nitrophenylsulphonyl-b-D-lyxofuranosyl)thymine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to activate phosphoramidites and its activity against cancer cells and viruses set it apart from similar compounds .

Properties

IUPAC Name

[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] 2-nitrobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H35N3O11S/c1-24-22-39(36(42)38-35(24)41)34-21-31(51-52(45,46)33-12-8-7-11-30(33)40(43)44)32(50-34)23-49-37(25-9-5-4-6-10-25,26-13-17-28(47-2)18-14-26)27-15-19-29(48-3)20-16-27/h4-20,22,31-32,34H,21,23H2,1-3H3,(H,38,41,42)/t31-,32-,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRQCXVIPTUAFE-JBIUIVRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OS(=O)(=O)C6=CC=CC=C6[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OS(=O)(=O)C6=CC=CC=C6[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H35N3O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

729.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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